2-(4-chlorophenoxy)-N-{[4-(4-nitrophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O4S/c18-11-1-7-14(8-2-11)27-10-16(24)19-9-15-20-21-17(28)22(15)12-3-5-13(6-4-12)23(25)26/h1-8H,9-10H2,(H,19,24)(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULCHYVWIGOWMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NNC2=S)CNC(=O)COC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-{[4-(4-nitrophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}acetamide typically involves multiple steps:
Formation of the Chlorophenoxy Group: This step involves the reaction of 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(4-chlorophenoxy)acetic acid.
Formation of the Triazole Ring: The triazole ring is synthesized by reacting 4-nitrophenylhydrazine with carbon disulfide and potassium hydroxide to form 4-(4-nitrophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazole.
Coupling Reaction: The final step involves coupling the chlorophenoxyacetic acid derivative with the triazole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemical Identification
- IUPAC Name : 2-(4-chlorophenoxy)-N-{[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl}acetamide
- CAS Number : 392247-80-2
- PubChem CID : 4592365
Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of triazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds demonstrate high levels of antimitotic activity against human tumor cells, with mean growth inhibition values indicating significant efficacy in inhibiting cancer cell proliferation .
Case Study: Antitumor Activity
A case study involving the National Cancer Institute's Developmental Therapeutics Program evaluated the compound's efficacy across a panel of approximately sixty cancer cell lines. The results indicated that the compound exhibited notable cytotoxicity with an average cell growth inhibition rate (GP mean) of 12.53% . This suggests its potential for further development as an anticancer therapeutic.
Antifungal Properties
Another promising application is in antifungal research. The structural features of this compound suggest it may interact effectively with fungal targets. Patents have been filed indicating its use as an antifungal agent, highlighting its versatility in treating various infections caused by fungi .
Inhibitory Effects on Enzymes
The compound has also been studied for its inhibitory effects on specific enzymes involved in inflammatory processes. Research indicates that compounds with similar structures can act as inhibitors for enzymes such as lipoxygenase, which is implicated in inflammatory diseases. This opens avenues for developing anti-inflammatory drugs based on this compound's scaffold .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | Assay Methodology | Result |
|---|---|---|---|
| Anticancer | Human tumor cells | NCI Developmental Therapeutics Program | Mean GI50/TGI values: 15.72/50.68 μM |
| Antifungal | Various fungal strains | In vitro antifungal assays | Effective against multiple strains |
| Enzyme Inhibition | Lipoxygenase | Molecular docking studies | Potential inhibitor identified |
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-{[4-(4-nitrophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes and proteins, while the triazole ring can bind to metal ions and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Structurally analogous compounds share the 1,2,4-triazole-acetamide scaffold but differ in substituents on the triazole ring and acetamide side chain. Key examples include:
Key Structural Differences:
- Nitro Group vs.
- Sulfanylidene (S=) vs. Thioether (S–) : The sulfanylidene moiety in the target compound may participate in hydrogen bonding or tautomerism, unlike the thioether linkages in analogs (e.g., ). This could influence solubility and interaction with enzymes like cyclooxygenase or cytochrome P450 .
- Aryl Substituents on Acetamide: The 4-chlorophenoxy group in the target contrasts with dichlorophenyl or dimethylamino groups in analogs, affecting lipophilicity and bioavailability .
Crystallographic and Computational Studies
While crystallographic data for the target compound is unavailable, analogs in and were refined using SHELXL (), confirming planar triazole rings and substituent orientations critical for intermolecular interactions .
Biological Activity
The compound 2-(4-chlorophenoxy)-N-{[4-(4-nitrophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}acetamide is a derivative of triazole, which has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and antifungal activities, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a chlorophenoxy group, a nitrophenyl moiety, and a triazole ring, which are critical for its biological activity.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | 20 |
| Escherichia coli | 16 µg/mL | 15 |
| Pseudomonas aeruginosa | 32 µg/mL | 12 |
A study demonstrated that compounds containing the triazole ring effectively inhibit bacterial growth through mechanisms such as DNA gyrase inhibition and disruption of cell wall synthesis .
Antifungal Activity
In addition to antibacterial effects, the compound shows promising antifungal activity. It was tested against common fungal pathogens:
| Fungal Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Candida albicans | 8 | 25 |
| Aspergillus niger | 16 | 20 |
The antifungal activity is attributed to the ability of the triazole moiety to interfere with ergosterol biosynthesis in fungal cell membranes .
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and proteins involved in bacterial and fungal growth. Key mechanisms include:
- Inhibition of DNA Gyrase: The triazole structure mimics natural substrates and binds to the enzyme, preventing DNA replication.
- Disruption of Cell Membrane Integrity: The chlorophenoxy group enhances lipophilicity, allowing better penetration into microbial cells.
- Interference with Ergosterol Synthesis: This is particularly relevant for antifungal activity, as ergosterol is a critical component of fungal cell membranes.
Case Studies
-
Antibacterial Efficacy Against Resistant Strains:
A study by Muthal et al. (2010) highlighted the effectiveness of similar triazole derivatives against multidrug-resistant strains of Mycobacterium tuberculosis, showing MIC values significantly lower than conventional antibiotics . -
Synergistic Effects:
Research has also indicated that combining this compound with other antibiotics could enhance its efficacy. For instance, a combination with levofloxacin showed improved activity against Staphylococcus aureus compared to either drug alone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
